BenchChemオンラインストアへようこそ!

LY 344864

5-HT1F receptor Binding affinity Migraine

Choose LY 344864 as your 5-HT1F agonist for migraine research where vasoconstriction must be excluded. Unlike triptans, it lacks contractile activity in cerebral arteries and offers sustained CNS engagement (>6h). It also induces mitochondrial biogenesis. Not interchangeable with racemate, S-enantiomer, lasmiditan, or LY334370.

Molecular Formula C21H22FN3O
Molecular Weight 351.4 g/mol
CAS No. 186544-26-3
Cat. No. B1193075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY 344864
CAS186544-26-3
SynonymsLY-344864;  LY344864;  LY 344864;  LY-344864 HCl;  LY-344864 hydrochloride
Molecular FormulaC21H22FN3O
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCN(C)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C21H22FN3O/c1-25(2)16-8-10-20-18(12-16)17-11-15(7-9-19(17)24-20)23-21(26)13-3-5-14(22)6-4-13/h3-7,9,11,16,24H,8,10,12H2,1-2H3,(H,23,26)/t16-/m1/s1
InChIKeyGKWHICIUSVVNGX-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LY344864 (CAS 186544-26-3): A Selective 5-HT1F Receptor Agonist for Migraine and Mitochondrial Biogenesis Research


N-[(6R)-6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide, commonly referred to as LY344864, is a synthetic carbazole derivative that functions as a potent and selective agonist of the 5-hydroxytryptamine 1F (5-HT1F) receptor [1]. It is primarily supplied as the hydrochloride salt with a molecular weight of 387.88 g/mol and a purity exceeding 98% . The compound is recognized for its ability to inhibit trigeminal nerve-mediated dural plasma protein extravasation without inducing vasoconstriction, distinguishing it from triptan-class antimigraine agents [2]. Additionally, LY344864 has emerged as a robust pharmacological inducer of mitochondrial biogenesis across multiple organ systems [3].

Why Generic Substitution with Other 5-HT1F Agonists or Triptans Fails: The Case for LY344864 (CAS 186544-26-3)


Procurement of a 5-HT1F receptor agonist or a migraine research tool cannot rely on simple class-level assumptions. The first-generation 5-HT1F agonist LY334370, while sharing a similar mechanism, was withdrawn due to toxicity concerns and exhibits a distinct selectivity profile with significant affinity for 5-HT1A receptors [1]. Conversely, the clinically approved lasmiditan, a newer 5-HT1F agonist, demonstrates a binding affinity (Ki = 2.1 nM) and selectivity window that differs from LY344864, impacting experimental comparability [2]. Furthermore, substituting with a triptan such as sumatriptan introduces confounding vasoconstrictive activity via 5-HT1B/1D receptors, which LY344864 is specifically designed to avoid [3]. Even within the same chemical series, the racemate (CAS 186543-64-6) or the S-enantiomer (CAS 186544-27-4) cannot be assumed to recapitulate the specific pharmacological profile of the (R)-enantiomer LY344864 without direct comparative validation . The evidence below provides quantifiable differentiation for informed selection.

Quantitative Differentiation of LY344864 (CAS 186544-26-3) from Comparators: A Procurement-Focused Evidence Guide


5-HT1F Receptor Binding Affinity: LY344864 vs. LY334370 vs. Lasmiditan

LY344864 binds to the cloned human 5-HT1F receptor with a Ki of 6 nM, establishing it as a high-affinity ligand [1]. In contrast, the first-generation agonist LY334370 exhibits a Ki of 1.6 nM, which is approximately 3.75-fold more potent, but this higher affinity correlates with a less favorable selectivity profile and eventual clinical withdrawal due to toxicity . The approved drug lasmiditan binds with a Ki of 2.1 nM, representing an intermediate affinity but with a distinct chemical scaffold and selectivity ratio [2]. This quantitative difference in primary target affinity directly impacts dose-response relationships and off-target liability assessments in experimental models.

5-HT1F receptor Binding affinity Migraine

Vasoconstriction Liability: LY344864 vs. Sumatriptan and Other Triptans

In a direct head-to-head comparison using the rabbit saphenous vein—a preclinical model predictive of human cerebral and coronary artery contractile responses—LY344864 at concentrations up to 10⁻⁴ M produced no measurable contraction from baseline tone [1]. Under identical experimental conditions, sumatriptan, zolmitriptan, rizatriptan, and naratriptan all elicited robust contractile responses [1]. Even in the presence of prostaglandin F₂α (3 × 10⁻⁷ M) to augment vascular tone, LY344864 did not induce contraction at concentrations well above its 5-HT1F receptor affinity (pKi = 8.2), with only modest responses observed when concentrations exceeded 10⁻⁵ M, a range that also engages 5-HT1B/1D receptors [1]. Furthermore, in human and bovine cerebral arteries, LY344864 was devoid of any significant vasocontractile activity, while sumatriptan and alniditan acted as full agonists [2].

Vasoconstriction Cardiovascular safety Migraine

5-HT Receptor Subtype Selectivity Profile: LY344864 vs. 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2, and 5-HT7 Receptors

LY344864 exhibits a highly selective binding profile, with a Ki of 0.006 μM (6 nM) at the 5-HT1F receptor. Its affinity for other 5-HT receptor subtypes is substantially lower: 5-HT1A (Ki = 0.53 μM), 5-HT1B (0.549 μM), 5-HT1D (0.575 μM), 5-HT1E (1.415 μM), 5-HT2B (1.695 μM), 5-HT2C (3.499 μM), 5-HT2A (3.935 μM), and 5-HT7 (4.851 μM) . This translates to a >80-fold selectivity window for 5-HT1F over other 5-HT receptor subtypes . Additionally, LY344864 possesses little to no affinity for 56 other serotonergic and non-serotonergic neuronal binding sites examined, including dopamine D1 and D2, GABAA, histamine H1, and muscarinic receptors [1].

Receptor selectivity Off-target profiling Serotonin receptors

In Vivo Brain Penetration and Sustained CNS Exposure of LY344864

Following a single intravenous dose of 1 mg/kg in rats, LY344864 demonstrated sustained brain penetration. While plasma concentrations declined over time, brain cortex levels remained relatively constant for the first 6 hours post-injection [1]. This prolonged CNS residence time is a distinguishing pharmacokinetic feature that supports its use in central nervous system (CNS) pharmacology studies, particularly those requiring sustained target engagement within the brain.

Brain penetration Pharmacokinetics CNS drug delivery

Inhibition of Dural Plasma Protein Extravasation: In Vivo Efficacy in Migraine Model

LY344864 potently inhibits dural plasma protein extravasation induced by electrical stimulation of the trigeminal ganglion in rats—a well-established preclinical model of migraine pathophysiology [1]. Both oral and intravenous administration produced significant inhibition, confirming that the compound is orally bioavailable and achieves pharmacologically relevant concentrations at the trigeminovascular target site [1]. This activity occurs in the absence of vasoconstriction, directly validating the therapeutic hypothesis that selective 5-HT1F agonism can address migraine pain pathways without the cardiovascular liability of triptans [2].

Migraine Neurogenic inflammation Trigeminal system

Mitochondrial Biogenesis Induction: A Distinctive Polypharmacology Feature

Beyond its canonical role in migraine research, LY344864 has been characterized as a potent inducer of mitochondrial biogenesis (MB) in multiple organ systems, including kidney, heart, liver, and spinal cord [1]. In a mouse model of contusion spinal cord injury (SCI), daily administration of LY344864 beginning 1 hour post-injury attenuated the injury-induced decrease in mitochondrial DNA and protein content, restored vascular integrity (measured by Evans Blue dye extravasation), and significantly improved locomotor function. By day 21 post-injury, LY344864-treated mice achieved a Basso-Mouse Scale (BMS) score of 3.4, compared to 1.9 in vehicle-treated controls, representing a 1.8-fold improvement [2]. Remarkably, similar locomotor recovery was observed when treatment was delayed until 8 hours post-injury, and knockout of the 5-HT1F receptor abolished the therapeutic effect, confirming target specificity [2].

Mitochondrial biogenesis Spinal cord injury Acute kidney injury

Recommended Research and Industrial Application Scenarios for LY344864 (CAS 186544-26-3)


Preclinical Migraine Research: Isolating 5-HT1F-Mediated Trigeminovascular Inhibition Without Vasoconstriction

LY344864 is the compound of choice for studies investigating the role of 5-HT1F receptors in migraine pathophysiology where the confounding variable of vasoconstriction must be rigorously excluded. Its demonstrated lack of contractile activity in rabbit saphenous vein and human cerebral arteries, as documented in direct head-to-head comparisons with sumatriptan and other triptans [1], makes it an essential tool for isolating neurogenic anti-inflammatory mechanisms from vascular effects. Researchers employing the dural plasma protein extravasation model or capsaicin-induced trigeminal activation paradigms will find LY344864 uniquely suited to validate 5-HT1F-mediated therapeutic hypotheses.

Mitochondrial Biology and Organ Injury Recovery Studies

For investigators exploring pharmacological induction of mitochondrial biogenesis (MB) as a therapeutic strategy for spinal cord injury, acute kidney injury, or other conditions characterized by mitochondrial dysfunction, LY344864 represents a validated and target-specific tool. The quantitative improvement in locomotor recovery (BMS score of 3.4 vs. 1.9 in vehicle controls) and the target-specificity confirmed by 5-HT1F knockout studies [2] provide a robust foundation for experimental design. This application scenario is unique to LY344864 and not yet established for other 5-HT1F agonists such as lasmiditan or LY334370.

CNS Pharmacokinetic and Receptor Occupancy Studies Requiring Sustained Brain Exposure

Studies that demand sustained central nervous system (CNS) target engagement—such as receptor occupancy assays, microdialysis experiments, or behavioral pharmacology paradigms—benefit from the distinct brain penetration profile of LY344864. Following systemic administration, brain cortex levels remain constant for at least 6 hours, even as plasma levels decline [3]. This property reduces the need for continuous infusion or frequent re-dosing, simplifying experimental logistics and improving data reproducibility in long-duration in vivo CNS studies.

Serotonin Receptor Subtype Selectivity Profiling and Off-Target Liability Assessment

When experimental objectives require a clearly defined selectivity window for 5-HT1F over other 5-HT receptor subtypes, LY344864 offers a well-characterized profile with >80-fold selectivity across a panel of nine serotonin receptors . This defined selectivity, combined with the absence of significant binding to 56 other neuronal targets [3], makes LY344864 a suitable reference compound for establishing assay baselines, validating new chemical probes, or conducting comparative selectivity studies against novel 5-HT1F agonists in development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY 344864

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.